molecular formula C28H25N7O B2504073 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920262-73-3

2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Número de catálogo: B2504073
Número CAS: 920262-73-3
Peso molecular: 475.556
Clave InChI: OUIOTIBVXFNDOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a triazolopyrimidine-piperazine hybrid featuring a biphenyl-ethanone moiety. Its core structure includes:

  • A 1,2,3-triazolo[4,5-d]pyrimidine ring system, known for kinase inhibition and anticancer activity.
  • A piperazine linker, which enhances solubility and facilitates interactions with biological targets.
  • A biphenyl group at the ethanone position, contributing to hydrophobic interactions and structural rigidity.

Reaction of a bromoethanone intermediate with a substituted triazolopyrimidine-thiol.

Use of triethylamine as a base in ethanol under inert conditions .

Propiedades

IUPAC Name

2-(4-phenylphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O/c36-25(19-21-11-13-23(14-12-21)22-7-3-1-4-8-22)33-15-17-34(18-16-33)27-26-28(30-20-29-27)35(32-31-26)24-9-5-2-6-10-24/h1-14,20H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIOTIBVXFNDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone , with the molecular formula C28H25N7OC_{28}H_{25}N_{7}O and a molecular weight of approximately 475.56 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the coupling of biphenyl derivatives with triazole and piperazine moieties. The structural complexity is reflected in its diverse pharmacophoric groups which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazole and piperazine exhibit significant anticancer properties. Specifically, compounds similar to 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have been shown to inhibit cell proliferation in various cancer cell lines.

Key Findings:

  • IC50 Values : In vitro studies reported IC50 values of less than 25 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
  • Mechanism : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Research Insights:

  • Compounds with similar structures have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing growth inhibition zones ranging from 14–17 mm .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli17
Bacillus subtilis14

Study 1: Anticancer Properties

In a recent study published in MDPI, derivatives containing triazole rings exhibited potent anti-proliferative effects against MCF-7 cells. The study highlighted that modifications at the phenyl position significantly enhanced activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of triazole-linked compounds where it was found that specific substitutions on the piperazine ring improved efficacy against E. coli and S. aureus .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the triazolopyrimidine core, piperazine linker, or ethanone moiety. These variations influence physicochemical properties, bioactivity, and pharmacokinetics. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Triazolopyrimidine-Piperazine Derivatives

Compound Name / ID Substituents (Triazolopyrimidine) Ethanone Substituent Molecular Weight Key Features
Target Compound 3-phenyl 2-([1,1'-biphenyl]-4-yl) ~484.5* High hydrophobicity; potential for kinase inhibition
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 3-(4-methoxyphenyl) 4-fluorophenyl ~476.5 Enhanced metabolic stability (fluorine atom); moderate polarity
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 3-(4-ethoxyphenyl) phenoxy ~477.5 Increased lipophilicity (ethoxy group); potential for membrane penetration
1-(4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone 3-benzyl 2-methoxyphenoxy 459.5 Dual hydrophobic (benzyl) and polar (methoxy) interactions

*Estimated based on structural similarity to .

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., fluorine in ’s compound) improve metabolic stability and target binding .
  • Bulkier groups (e.g., benzyl in ) enhance interactions with hydrophobic protein pockets but may reduce solubility .

Piperazine Linker Flexibility :

  • The piperazine moiety enables conformational flexibility, critical for accommodating diverse binding sites (e.g., ATP pockets in kinases) .

Phenoxy or methoxyphenoxy substituents () introduce hydrogen-bonding capabilities, aiding solubility .

Synthetic Challenges :

  • Reactions involving electron-deficient triazolopyrimidine cores (e.g., 3-phenyl) may require optimized conditions (e.g., TBTU/HOBt coupling in ) to achieve high yields .

Research Implications

  • Drug Development : The target compound’s biphenyl group positions it as a candidate for oncology targets (e.g., tyrosine kinases), while analogs with polar substituents () may optimize pharmacokinetics.
  • Structural Analysis : Crystallographic studies using SHELX software () could resolve conformational preferences of these compounds, aiding rational design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.